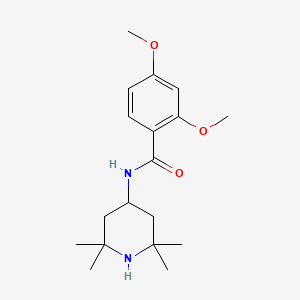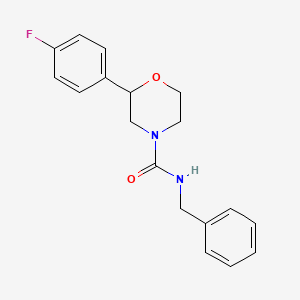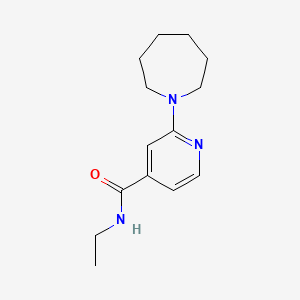![molecular formula C12H17N3O B7629377 [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that contains a pyrrolidine ring, making it a useful molecule for medicinal chemistry, biochemistry, and pharmacology.
作用機序
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone acts as a potent activator of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. It binds to the receptor and induces a conformational change, leading to the opening of ion channels and the influx of calcium ions into the cell. This activation of nAChRs has been shown to have a wide range of effects on neuronal signaling, including increased neurotransmitter release, modulation of synaptic plasticity, and regulation of neuronal excitability.
Biochemical and Physiological Effects:
The activation of nAChRs by this compound has been shown to have a wide range of biochemical and physiological effects. These include increased release of neurotransmitters such as dopamine, acetylcholine, and glutamate, modulation of synaptic plasticity, and regulation of neuronal excitability. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments. It is a potent and selective activator of nAChRs, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. This compound is also relatively stable and easy to handle, making it a reliable source for scientific research. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the effects of this compound on other ion channels and receptors, which may lead to the discovery of new drug targets. Additionally, the development of new synthesis methods for this compound may lead to increased yields and purity, making it a more useful tool for scientific research.
合成法
The synthesis of [6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-chloro-6-(dimethylamino)pyridine with pyrrolidine-1-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then purified through column chromatography to obtain pure this compound. This method has been optimized to produce this compound in high yields and purity, making it a reliable source for scientific research.
科学的研究の応用
[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use in biochemistry and pharmacology, where it has been used as a tool to study the mechanism of action of various enzymes and receptors.
特性
IUPAC Name |
[6-(dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14(2)11-7-5-6-10(13-11)12(16)15-8-3-4-9-15/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAUPFXVNVQPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)


![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7629370.png)

![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)


